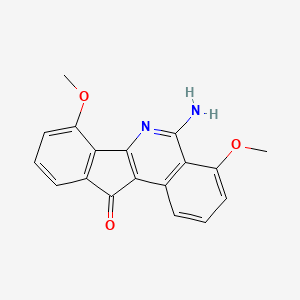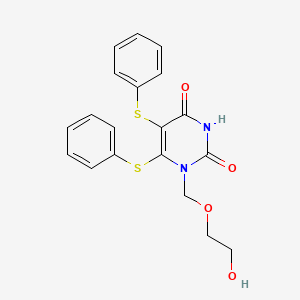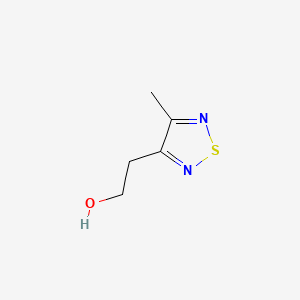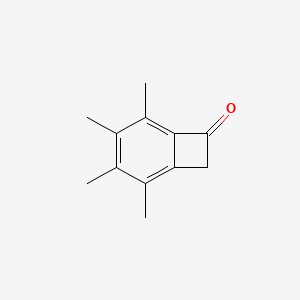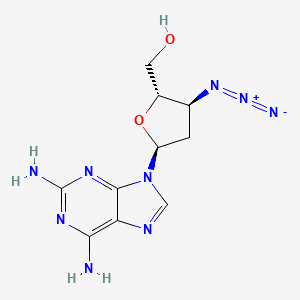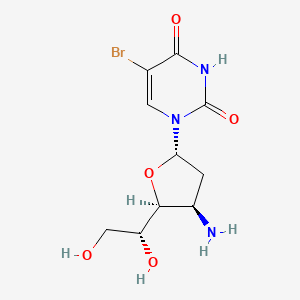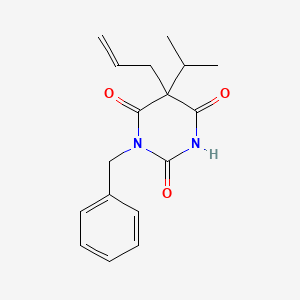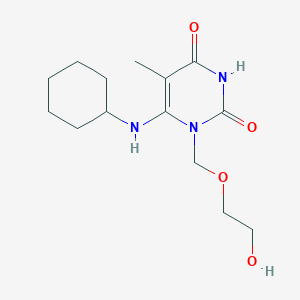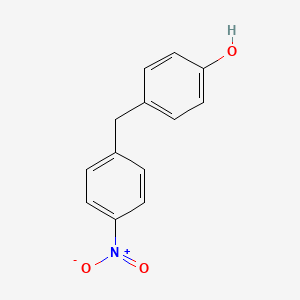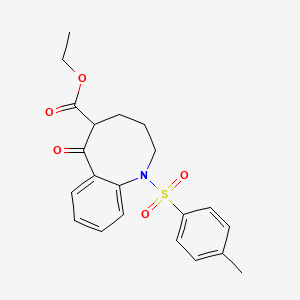
Ethyl 1-(4-methylphenyl)sulfonyl-6-oxo-2,3,4,5-tetrahydro-1-benzazocine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 163851 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Chemical Reactions Analysis
NSC 163851 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 163851 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, NSC 163851 could be investigated for its therapeutic potential in treating certain diseases. Additionally, this compound may have industrial applications, such as in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of NSC 163851 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which NSC 163851 is used.
Comparison with Similar Compounds
NSC 163851 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or similar functional groups. By comparing NSC 163851 with these compounds, researchers can better understand its distinct properties and potential advantages in various applications.
Conclusion
NSC 163851 is a versatile compound with significant potential in various scientific fields. Its unique properties and diverse applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research into its preparation methods, chemical reactions, and mechanisms of action will continue to uncover new insights and applications for this intriguing compound.
Properties
CAS No. |
36064-31-0 |
|---|---|
Molecular Formula |
C21H23NO5S |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonyl-6-oxo-2,3,4,5-tetrahydro-1-benzazocine-5-carboxylate |
InChI |
InChI=1S/C21H23NO5S/c1-3-27-21(24)18-8-6-14-22(19-9-5-4-7-17(19)20(18)23)28(25,26)16-12-10-15(2)11-13-16/h4-5,7,9-13,18H,3,6,8,14H2,1-2H3 |
InChI Key |
YPXJHDNPOFXQLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C2=CC=CC=C2C1=O)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


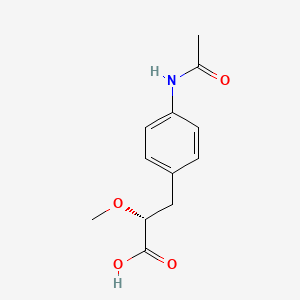
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
